The compound [2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is an organic molecule with significant potential in pharmaceutical applications. It is characterized by a complex structure that includes various functional groups, which contribute to its biological activity.
This compound belongs to the class of benzoates, which are esters or salts derived from benzoic acid. The specific molecular formula for this compound is and it has a molecular weight of approximately 482.66 g/mol. It has been cataloged in databases such as PubChem, where it is identified by the PubChem Compound Identifier (CID) 18075560, and has been referenced in various scientific literature and patents related to medicinal chemistry and drug development .
The synthesis of [2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate can be approached through several synthetic routes, typically involving multi-step reactions that include:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product identity.
The molecular structure of [2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate features several key components:
The compound's structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C25H38N4O5S |
| Molecular Weight | 482.66 g/mol |
| IUPAC Name | [2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate |
| SMILES | CC1CCCC(C1C)NC(=O)COC(=O)C2=C(C(=CC=C2)OC)O |
The compound can participate in various chemical reactions due to its functional groups:
Understanding these reactions is crucial for optimizing synthesis routes and predicting behavior in biological systems.
The mechanism of action for [2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 3-[[[E)-2-phenylethenyl]sulfonylamino]benzoate is likely related to its interactions with specific biological targets:
Further studies are required to elucidate specific pathways and molecular targets involved in its action.
The compound appears as a powder at room temperature and is expected to have moderate solubility in organic solvents due to its hydrophobic cyclohexyl group.
Relevant data regarding solubility, melting point, and stability under various conditions would enhance understanding but may require empirical investigation.
[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 3-[[[E)-2-phenylethenyl]sulfonylamino]benzoate has potential applications in:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 593-80-6